1-Allyl-3-fluoro-5-trifluoromethyl-benzene
Description
Context within Contemporary Organofluorine Chemistry and Aromatic Systems
Organofluorine compounds are prevalent in a vast array of applications, from pharmaceuticals and agrochemicals to materials science. The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. In aromatic systems, the presence of a trifluoromethyl group (-CF3) and a fluorine atom can significantly influence the electron density of the benzene (B151609) ring, affecting its reactivity and interactions with biological targets. 1-Allyl-3-fluoro-5-trifluoromethyl-benzene is a prime example of a polysubstituted aromatic system where the interplay between these electron-withdrawing groups and the versatile allyl group creates a unique chemical entity. Its study provides valuable insights into the fundamental principles of aromatic substitution, reaction mechanisms, and the synthesis of complex fluorinated molecules.
Strategic Importance of Allylic and Trifluoromethyl Motifs in Molecular Design and Synthesis
The allyl and trifluoromethyl groups are considered "privileged" motifs in the design and synthesis of functional molecules. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets due to its strong electron-withdrawing nature and steric bulk. nih.gov These properties have led to the incorporation of the -CF3 group into numerous successful drugs. organic-chemistry.org
The allylic group, on the other hand, is a versatile synthetic handle. Its double bond can undergo a wide range of chemical transformations, including oxidation, reduction, addition, and cross-coupling reactions. This allows for the late-stage functionalization of the molecule, providing a pathway to a diverse library of derivatives. The presence of both these motifs in this compound makes it a highly valuable building block in synthetic chemistry, offering multiple avenues for the creation of novel and complex molecular architectures.
Rationale for Comprehensive Academic Investigation of this compound
A thorough academic investigation of this compound is warranted for several reasons. Firstly, understanding its synthesis is crucial for making this and related compounds more accessible for further research. Developing efficient and selective synthetic routes is a primary goal in modern organic chemistry. Secondly, a detailed study of its physicochemical properties and reactivity will provide a deeper understanding of how the fluorine, trifluoromethyl, and allyl groups collectively influence the aromatic system. This knowledge can be extrapolated to predict the behavior of other similarly substituted compounds. Finally, given the established importance of its constituent motifs in medicinal chemistry and materials science, this compound represents a promising scaffold for the development of new therapeutic agents and advanced materials. Its unique substitution pattern could lead to novel biological activities or material properties that are yet to be discovered.
Physicochemical Properties of this compound
While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on data from structurally similar compounds and general principles of organofluorine chemistry.
| Property | Predicted Value / Information |
| Molecular Formula | C10H8F4 |
| Molecular Weight | 204.16 g/mol |
| Appearance | Likely a colorless liquid at room temperature |
| Boiling Point | Estimated to be in the range of 150-180 °C |
| Density | Expected to be greater than 1.0 g/mL |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, acetone, benzene) nist.gov |
| CAS Number | 1417506-97-8 |
Spectroscopic Data of a Related Compound: 1-Fluoro-3-(trifluoromethyl)benzene
To provide an insight into the expected spectroscopic features of this compound, the data for a structurally related compound, 1-Fluoro-3-(trifluoromethyl)benzene, is presented below. The addition of an allyl group would introduce characteristic signals in the 1H NMR (vinylic and allylic protons), 13C NMR (sp2 and sp3 carbons of the allyl group), and IR spectra (C=C stretch).
| Spectroscopic Data for 1-Fluoro-3-(trifluoromethyl)benzene | |
| ¹H NMR | Signals would appear in the aromatic region (δ 7.0-7.5 ppm). |
| ¹³C NMR | Aromatic carbons would show resonances between δ 110-140 ppm, with the carbon attached to the CF3 group appearing as a quartet. The C-F coupling would also be observable. |
| IR Spectrum (cm⁻¹) | Strong C-F stretching bands would be prominent in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrum | The molecular ion peak would be observed, along with characteristic fragmentation patterns for the loss of F and CF3 groups. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-prop-2-enyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4/c1-2-3-7-4-8(10(12,13)14)6-9(11)5-7/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFIAPBZMSNNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Allyl 3 Fluoro 5 Trifluoromethyl Benzene and Its Structural Analogues
Retrosynthetic Analysis and Precursor Design for the Functionalized Benzene (B151609) Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. libretexts.orgyoutube.com The order in which substituents are introduced onto the aromatic ring is critical, as the directing effects of existing groups heavily influence the position of subsequent functionalizations. libretexts.orgfiveable.meyoutube.com
Sequential Functionalization Approaches for Fluorinated and Trifluoromethylated Benzene Intermediates
A sequential or linear approach to the synthesis of 1-allyl-3-fluoro-5-trifluoromethyl-benzene involves the stepwise introduction of the fluoro, trifluoromethyl, and allyl groups onto a benzene ring. The choice of the initial substituent and the subsequent reaction sequence are dictated by the directing effects of the groups.
For instance, starting with a trifluoromethylated benzene derivative, the introduction of a fluorine atom would be directed by the trifluoromethyl group. The trifluoromethyl group is a deactivating, meta-director in electrophilic aromatic substitution reactions. mdpi.com Therefore, nitration of 1-bromo-3-(trifluoromethyl)benzene would likely yield 1-bromo-5-nitro-3-(trifluoromethyl)benzene. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction, could introduce the fluorine atom. However, the synthesis of the starting 1-bromo-3-(trifluoromethyl)benzene itself requires a specific strategy. A common method involves the bromination of 3-(trifluoromethyl)aniline (B124266) followed by diazotization and reduction of the resulting diazonium salt.
A plausible sequential synthesis for a key intermediate, 3-fluoro-5-trifluoromethyl-aniline, starts from the commercially available 2-bromo-5-fluoro-benzotrifluoride. Nitration with potassium nitrate (B79036) and sulfuric acid yields 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene. Subsequent reduction of the nitro group, for instance, through catalytic hydrogenation, affords the desired 3-fluoro-5-trifluoromethyl-aniline. google.com This aniline (B41778) can then serve as a precursor for the introduction of the allyl group.
Convergent Synthetic Pathways Utilizing Pre-functionalized Building Blocks
For the synthesis of this compound, a convergent approach might involve the coupling of a pre-functionalized aryl halide with an allylating agent. For example, a key intermediate such as 1-bromo-3-fluoro-5-trifluoromethyl-benzene could be synthesized first. This intermediate can be prepared from 1,3-bis(trifluoromethyl)benzene (B1330116) via bromination. google.com This brominated compound can then be subjected to a cross-coupling reaction to introduce the allyl group.
Another convergent strategy could involve the synthesis of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, which have shown potent biological activity. nih.gov While not directly leading to the target molecule, the methodologies used in these syntheses, such as the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with various hydrazines, demonstrate the utility of using highly functionalized starting materials. nih.gov
Catalytic and Stereoselective Allylation Strategies
The introduction of the allyl group is a crucial step in the synthesis of the target molecule. Modern catalytic methods offer efficient and selective ways to form the necessary carbon-carbon bond.
Transition Metal-Catalyzed Carbon-Carbon Bond Formation for Allyl Group Introduction (e.g., Cross-Coupling Reactions)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. acs.orgrsc.org Palladium-catalyzed reactions, in particular, are widely used for the allylation of aryl halides. acs.orgresearchgate.netorganic-chemistry.org For the synthesis of this compound, an intermediate such as 1-bromo-3-fluoro-5-trifluoromethyl-benzene could be coupled with an allylating reagent like allylboronic acid or allyltributylstannane (B1265786) in the presence of a palladium catalyst. organic-chemistry.orgrsc.org
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium(0) nanoparticle catalyzed Hiyama cross-coupling has been shown to be effective for the reaction of allylic acetates with organosiloxanes. rsc.org Ligand-free palladium-catalyzed Suzuki cross-coupling reactions have also been reported for the reaction of aryl halides with organoboron compounds. rsc.org
Recent advancements have also explored the use of other transition metals. For example, molybdenum clusters have been shown to catalyze the regioselective allylation of amines and active methylene (B1212753) compounds with allylic alcohols. researchgate.net
Regioselective Allylation in Multi-Substituted Aromatic Systems
Achieving regioselectivity in the allylation of a multi-substituted benzene ring is a significant challenge. The directing effects of the existing substituents play a major role. fiveable.me In the case of a 1-halo-3-fluoro-5-trifluoromethyl-benzene intermediate, the position of allylation will be influenced by the electronic and steric properties of the fluoro and trifluoromethyl groups.
Palladium-catalyzed allylation of N-(arylmethyl)sulfonimides with allyl Grignard reagents has been shown to proceed with extremely high regioselectivity. acs.org This method involves the cleavage of a benzylic C-N bond and subsequent aromatic C-H allylation. While not a direct C-X to C-allyl transformation, it highlights the potential for developing highly regioselective methods.
Furthermore, the choice of the allylating agent and reaction conditions can influence the regioselectivity of the reaction. For example, the reaction of 2-(chloromethyl)thiophenes with allyltributylstannane catalyzed by palladium can lead to regioselective allylation on the heteroarene ring. rsc.org
Precision Introduction of Fluorine and Trifluoromethyl Groups
The introduction of fluorine and trifluoromethyl groups into aromatic rings requires specialized reagents and methods due to the unique reactivity of fluorine. nih.gov
The trifluoromethyl group is known for its strong electron-withdrawing nature and its ability to enhance metabolic stability and binding affinity of molecules. mdpi.com Methods for its introduction often involve copper-mediated reactions with trifluoromethylating agents or the use of Ruppert's reagent for carbonyl compounds. mdpi.com The acid-catalyzed direct trifluoromethylation of aromatic compounds can also be employed, though it can be inhibited by deactivating groups already present on the ring. google.com
The introduction of a fluorine atom can be achieved through various methods, including electrophilic aromatic substitution using reagents like NF4BF4. google.comdtic.mildtic.mil The classic Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate, is another common method for introducing a single fluorine atom. google.com Milder fluorinating agents like hydrogen fluoride (B91410) in the presence of a Lewis acid catalyst can also be used. askiitians.com Recent developments have focused on achieving regio- and enantioselective fluorination. nih.gov
Sequential C-F bond functionalization of trifluoroacetamides and trifluoroacetates has also been explored as a route to partially fluorinated molecules, which could be adapted for the synthesis of complex fluorinated aromatics. nih.govresearchgate.net
Below is a table summarizing various synthetic approaches for the introduction of key functional groups.
| Functional Group | Synthetic Method | Reagents | Key Features | References |
| Allyl | Palladium-Catalyzed Cross-Coupling | Allylboronic acid, Allyltributylstannane, Pd catalyst | High efficiency and selectivity for C-C bond formation. | acs.orgresearchgate.netorganic-chemistry.orgrsc.org |
| Allyl | Molybdenum-Catalyzed Allylation | Allylic alcohols, Mo cluster catalyst | Regioselective allylation of nucleophiles. | researchgate.net |
| Fluorine | Electrophilic Fluorination | NF4BF4 | Direct introduction of fluorine onto the aromatic ring. | google.comdtic.mildtic.mil |
| Fluorine | Balz-Schiemann Reaction | Aryl diazonium tetrafluoroborate | Introduction of a single fluorine atom. | google.com |
| Trifluoromethyl | Copper-Mediated Trifluoromethylation | Trifluoromethylating agents, Copper catalyst | Common method for introducing the CF3 group. | mdpi.com |
| Trifluoromethyl | Acid-Catalyzed Trifluoromethylation | Carbon tetrahalide, Strong acid | Direct introduction, but can be limited by ring deactivation. | google.com |
Electrophilic and Nucleophilic Fluorination Techniques for Aromatic Compounds
The introduction of a fluorine atom onto an aromatic ring can be achieved through either electrophilic or nucleophilic pathways. The choice of method often depends on the electronic nature of the substrate and the desired regioselectivity.
Electrophilic Fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic aromatic ring. wikipedia.org This approach is suitable for electron-rich aromatic systems. Modern electrophilic fluorinating agents are typically N-F compounds, which are favored for their stability and safety compared to elemental fluorine or oxygen-fluorine reagents. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used due to their broad substrate scope and tolerance for various functional groups. brynmawr.edumdpi.comnumberanalytics.com For instance, the direct fluorination of benzene can be challenging to control, but reagents like Selectfluor facilitate the reaction by providing a fluorine atom bonded to a positively charged nitrogen, making it an effective fluorine donor for electrophilic aromatic substitution. jove.com The mechanism, while still debated, is often considered to proceed via an SN2-type pathway. wikipedia.org
Nucleophilic Fluorination is a common strategy for synthesizing fluoroaromatics, particularly from aryl halides or triflates. numberanalytics.comnumberanalytics.com This method involves the displacement of a leaving group by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comacsgcipr.org The reaction often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is most effective when the aromatic ring is activated by electron-withdrawing groups in the ortho or para positions. acsgcipr.orgsnmjournals.orgnih.gov For less activated or electron-rich aryl halides, transition-metal catalysis, particularly with copper or palladium, has emerged as a powerful tool. numberanalytics.comsnmjournals.orgnih.gov Copper-catalyzed fluorination can proceed under mild conditions and has been successfully applied to a variety of aryl halides, including electron-rich substrates not amenable to traditional SNAr reactions. snmjournals.orgacs.org These catalytic systems often involve a Cu(I)/Cu(III) redox cycle. acs.org
Table 1: Comparison of Aromatic Fluorination Techniques
| Technique | Typical Reagents | Substrate Requirement | Key Advantages | References |
|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Electron-rich or neutral aromatic rings | Direct C-H fluorination possible; mild reagents available | wikipedia.orgbrynmawr.edujove.com |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF, TBAF | Electron-deficient aromatic rings with a good leaving group | High efficiency for activated substrates; readily available reagents | acsgcipr.orgsnmjournals.orgnih.gov |
| Transition-Metal-Catalyzed Nucleophilic Fluorination | Cu or Pd catalysts with KF, AgF, etc. | Broad scope, including unactivated and electron-rich aryl halides | Milder conditions; overcomes limitations of SNAr | numberanalytics.comsnmjournals.orgnih.govacs.org |
Trifluoromethylation Methodologies (e.g., Radical, Electrophilic, Nucleophilic Reagents)
The trifluoromethyl (CF₃) group is highly valued in medicinal and materials chemistry for its ability to enhance properties like metabolic stability and lipophilicity. nih.govnih.govnih.gov Consequently, numerous methods for its introduction into aromatic systems have been developed.
Radical Trifluoromethylation allows for the direct C-H functionalization of arenes and heteroarenes. nih.gov This approach often utilizes photoredox catalysis, where a photocatalyst, upon irradiation with visible light, initiates the formation of a trifluoromethyl radical from a suitable precursor like triflyl chloride or sodium trifluoromethanesulfinate (CF₃SO₂Na). nih.govnih.gov This radical then adds to the aromatic ring. nih.gov This method is advantageous for its operational simplicity and its ability to functionalize unactivated C-H bonds, offering complementary reactivity to traditional cross-coupling methods. nih.govnih.gov
Electrophilic Trifluoromethylation employs reagents that act as a source of an electrophilic trifluoromethyl species ("CF₃⁺"). nih.gov Widely used reagents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. brynmawr.edunih.govbeilstein-journals.orgthieme-connect.com These shelf-stable compounds can trifluoromethylate a wide range of nucleophiles, including carbanions, phenols, and electron-rich arenes. brynmawr.edubeilstein-journals.org Some of these reactions can be promoted by metal catalysts or proceed via an electron-transfer process that generates a CF₃ radical, expanding their applicability. nih.gov
Nucleophilic Trifluoromethylation typically involves the cross-coupling of an aryl halide or pseudohalide with a nucleophilic CF₃ source. acs.org Copper-mediated and palladium-catalyzed reactions are the most prominent in this category. nih.govnih.gov Common nucleophilic reagents include (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃ or Ruppert-Prakash reagent) and fluoroform-derived CuCF₃. nih.govrsc.orgorganic-chemistry.org Copper-catalyzed protocols are particularly effective for coupling aryl iodides with TMSCF₃. acs.orgrsc.org While initially limited to aryl iodides, advancements have enabled the trifluoromethylation of less reactive aryl bromides and even chlorides, significantly broadening the substrate scope. acs.orgnih.govorganic-chemistry.org These reactions offer a direct and reliable way to install a CF₃ group onto a pre-functionalized aromatic core.
Table 2: Overview of Aromatic Trifluoromethylation Methodologies
| Methodology | Typical Reagents/Catalysts | Mechanism Type | Common Substrates | References |
|---|---|---|---|---|
| Radical | CF₃SO₂Na, CF₃I; Photoredox catalysts (e.g., Ru(bpy)₃Cl₂) | Radical Addition | Unactivated arenes and heteroarenes (C-H bonds) | nih.govnih.govresearchgate.net |
| Electrophilic | Togni's reagents, Umemoto's reagents | Electrophilic Attack / SET | Electron-rich arenes, phenols, β-keto esters | brynmawr.edunih.govbeilstein-journals.org |
| Nucleophilic | CuCF₃, TMSCF₃ with Cu or Pd catalysts | Metal-Catalyzed Cross-Coupling | Aryl halides (I, Br, Cl) and triflates | acs.orgnih.govrsc.org |
Exploration of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. psu.eduresearchgate.netjchr.org Applying these principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and economically viable manufacturing routes.
Solvent-Free or Environmentally Benign Reaction Conditions
A key aspect of green chemistry is minimizing the use of hazardous organic solvents. Research into fluorination and trifluoromethylation has explored reactions in more environmentally friendly media or under solvent-free conditions. For example, some chemoselective fluorinations using Selectfluor have been shown to be highly efficient in aqueous media. mdpi.com The use of continuous flow chemistry offers another significant advantage. Flow reactors can improve reaction efficiency, safety, and scalability while reducing solvent usage and reaction times. rsc.org For instance, the use of gaseous reagents like fluoroform (a greenhouse gas) as a CF₃ source can be controlled more effectively in a flow system, potentially allowing for its use as a valuable chemical feedstock rather than an industrial waste product. rsc.orgacs.org
Atom Economy and Waste Minimization
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgwordpress.com A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste. wikipedia.org
Different reaction types have inherently different atom economies. kccollege.ac.in
Addition and Rearrangement Reactions: These are the most atom-economical, as all atoms of the reactants are incorporated into the product(s). Their atom economy is theoretically 100%. kccollege.ac.in
Substitution and Elimination Reactions: These reactions are inherently less atom-economical because they generate byproducts. kccollege.ac.in
In the context of synthesizing fluorinated aromatics, a direct C-H functionalization via a radical mechanism can be more atom-economical than a substitution reaction that requires a pre-installed leaving group. Similarly, comparing different synthetic routes for fluorinated building blocks has shown that direct fluorination can be more environmentally favorable than traditional multi-step halogen exchange (Halex) processes, which often generate significant waste. psu.edu For example, the synthesis of ibuprofen (B1674241) was made significantly greener by redesigning the process from a six-step route with 40.1% atom economy to a three-step route with 77.4% atom economy, drastically reducing waste. kccollege.ac.in This highlights the importance of choosing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste and associated environmental impact. jchr.org
Table 3: Atom Economy of Common Reaction Types
| Reaction Type | General Scheme | Theoretical Atom Economy | Relevance to Synthesis |
|---|---|---|---|
| Addition | A + B → C | 100% | Ideal for incorporating groups without generating byproducts. |
| Rearrangement | A → B | 100% | Highly efficient, but limited in applicability for building complex molecules from simple precursors. |
| Substitution | A-B + C → A-C + B | < 100% | Very common but generates byproduct 'B'. Halogen exchange and many cross-coupling reactions fall into this category. |
| Elimination | A → B + C | < 100% | Generates at least one byproduct and is therefore not atom-economical. |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Allyl 3 Fluoro 5 Trifluoromethyl Benzene
Aromatic Ring Reactivity Profile
The reactivity of the benzene (B151609) ring in 1-allyl-3-fluoro-5-trifluoromethyl-benzene is significantly influenced by its substituents. The allyl group is generally considered an activating group, while the fluoro and trifluoromethyl groups are deactivating. vanderbilt.eduwikipedia.org This leads to a complex reactivity profile.
Regioselectivity in Electrophilic Aromatic Substitution Reactions of this compound
Electrophilic aromatic substitution (EAS) reactions are fundamental to arene chemistry. The directing effects of the substituents on the benzene ring determine the position of an incoming electrophile. chemistrytalk.org
Allyl Group: The allyl group is an ortho-, para-director. It donates electron density to the ring through hyperconjugation and weak inductive effects, activating these positions for electrophilic attack. youtube.com
Fluoro Group: The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance, despite its strong inductive electron withdrawal. libretexts.org
Trifluoromethyl Group: The trifluoromethyl group (CF3) is a strong deactivating group and a meta-director. vanderbilt.eduyoutube.com Its powerful electron-withdrawing inductive effect destabilizes the arenium ion intermediates formed during ortho and para attack. wikipedia.orgquora.com
The regioselectivity of EAS reactions on this compound is a result of the competing directing effects of these three groups. The strongly deactivating and meta-directing trifluoromethyl group will likely have the most significant influence, directing incoming electrophiles to the positions meta to it (C2 and C6). However, the ortho, para-directing influence of the allyl and fluoro groups will also play a role, potentially leading to a mixture of products. The precise outcome will depend on the specific electrophile and reaction conditions.
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -CH₂CH=CH₂ (Allyl) | Activating (weak) | Ortho, Para |
| -F (Fluoro) | Deactivating (weak) | Ortho, Para |
| -CF₃ (Trifluoromethyl) | Deactivating (strong) | Meta |
Nucleophilic Aromatic Substitution Mechanisms, including Investigations of C-F and C-CF3 Bond Cleavage
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring. chemistrysteps.comlibretexts.org The trifluoromethyl group in this compound significantly activates the ring towards nucleophilic attack.
The mechanism generally proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of the electron-withdrawing fluoro and trifluoromethyl groups helps to stabilize this negatively charged intermediate.
C-F Bond Cleavage: The carbon-fluorine bond is exceptionally strong, making its cleavage challenging. nih.govrsc.org However, under specific conditions, such as in the presence of strong nucleophiles and with activation from the trifluoromethyl group, nucleophilic substitution of the fluorine atom is possible. nih.gov The rate-determining step in such SNAr reactions is often the initial attack of the nucleophile, as breaking the aromaticity is energetically costly. chemistrysteps.com
C-CF3 Bond Cleavage: Cleavage of the C-CF3 bond is generally more difficult than C-F bond cleavage due to the strength of the carbon-fluorine bonds within the trifluoromethyl group. However, recent research has shown that C-CF3 bond cleavage can be achieved under specific conditions, often involving transition metal catalysis or photoredox catalysis. acs.org
Electronic and Steric Influence of Fluoro and Trifluoromethyl Substituents on Aromatic Reactivity
The electronic and steric properties of the fluoro and trifluoromethyl groups profoundly impact the reactivity of the aromatic ring.
Electronic Effects:
Inductive Effect: Both the fluoro and trifluoromethyl groups are strongly electron-withdrawing through the sigma bond network (inductive effect, -I). libretexts.org The trifluoromethyl group has a particularly potent -I effect due to the cumulative pull of three fluorine atoms. quora.comresearchgate.net This withdrawal of electron density deactivates the ring towards electrophilic attack and activates it for nucleophilic attack.
Resonance Effect: The fluorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which opposes its inductive effect. This resonance donation is responsible for its ortho-, para-directing nature in EAS. The trifluoromethyl group has no significant resonance effect.
Steric Effects: The trifluoromethyl group is considerably larger than the fluorine atom. This steric bulk can hinder the approach of reactants to the positions ortho to it (C4 and C6), potentially favoring substitution at the less hindered C2 position in electrophilic reactions.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Steric Hindrance |
|---|---|---|---|
| -F | Strong | Weak | Low |
| -CF₃ | Very Strong | Negligible | Moderate |
Transformations of the Allylic Moiety
The allyl group provides a second site of reactivity in this compound, distinct from the aromatic ring.
Electrophilic and Radical Addition Reactions to the Olefinic Bond
The double bond of the allyl group is susceptible to both electrophilic and radical addition reactions.
Electrophilic Addition: The electron-withdrawing nature of the fluorinated benzene ring can decrease the nucleophilicity of the double bond, potentially making electrophilic addition reactions slower compared to simple allylbenzene. The addition of electrophiles like HBr to conjugated dienes proceeds via the formation of a stable carbocation. libretexts.org Similarly, electrophilic addition to the allyl group of this compound would likely proceed through the more stable carbocation intermediate. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org
Radical Addition: Radical additions to alkenes are also a common class of reactions. illinois.edu The addition of radicals to the double bond of the allyl group can be initiated by various methods, including the use of radical initiators or photoredox catalysis. nih.govnih.gov The regioselectivity of radical addition is often anti-Markovnikov, with the radical adding to the less substituted carbon of the double bond to form the more stable radical intermediate.
Pericyclic Reactions and Cycloadditions Involving the Allyl Group in Fluorinated Systems
The allyl group can participate in pericyclic reactions, such as cycloadditions. These reactions are valuable for the construction of cyclic structures.
[3+2] Cycloadditions: Research has shown that nitrile imines can undergo [3+2] cycloaddition reactions with trifluoroacetonitrile (B1584977) to form trifluoromethyl-substituted triazoles. mdpi.com This suggests that the allyl group in this compound could potentially act as the 2π component in similar cycloaddition reactions.
Diels-Alder Reactions: The allyl group itself is not a diene, but the potential for isomerization to a conjugated diene system under certain conditions could open up pathways for Diels-Alder reactions.
Cyclopropanation: The reaction of alkenes with carbenes or carbenoids leads to the formation of cyclopropanes. Trifluoromethyl-substituted cyclopropanes have been synthesized via cycloaddition reactions. researchgate.net The allyl group in the title compound could undergo such reactions to form a cyclopropyl-substituted benzene ring.
The presence of the fluorinated aromatic ring can influence the reactivity and selectivity of these pericyclic reactions through both electronic and steric effects. The development of such reactions involving fluorinated substrates is an active area of research. nih.gov
Transition Metal-Catalyzed Transformations and Rearrangements Involving the Allylic Unit
The allyl group of this compound is a versatile handle for a variety of transition metal-catalyzed reactions. These transformations can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, as well as isomerization to more thermodynamically stable internal olefins.
Isomerization:
In the presence of transition metal catalysts, such as those based on rhodium, palladium, or iridium, the terminal double bond of the allyl group can migrate to form the more substituted and thermodynamically favored internal (E)-alkene. This isomerization proceeds through a metal-hydride addition-elimination mechanism. The electron-withdrawing trifluoromethyl and fluoro groups on the aromatic ring can influence the rate and equilibrium of this process.
Cross-Coupling Reactions:
The allylic C-H bonds and the double bond itself can participate in various cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Heck or Suzuki coupling, could be employed to functionalize the allyl group. beilstein-journals.org The presence of the electron-withdrawing groups on the benzene ring can enhance the electrophilicity of the double bond, potentially facilitating certain coupling processes. researchgate.net
Allylic Substitution:
The allylic position can undergo substitution reactions with a range of nucleophiles in the presence of a suitable transition metal catalyst, typically palladium or iridium. escholarship.org These reactions often proceed through a π-allyl metal intermediate. The regioselectivity of the nucleophilic attack (at the more or less substituted end of the allyl system) can be controlled by the choice of metal, ligands, and reaction conditions.
Table 1: Potential Transition Metal-Catalyzed Reactions of the Allyl Group
| Reaction Type | Catalyst System (Examples) | Potential Product Type |
| Isomerization | [Rh(PPh₃)₃Cl], Pd/C, [Ir(cod)Cl]₂ | 1-(Prop-1-en-1-yl)-3-fluoro-5-trifluoromethyl-benzene |
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Arylated or vinylated allyl derivatives |
| Suzuki Coupling | Pd(PPh₃)₄, Base | Allyl-aryl or allyl-vinyl coupled products |
| Allylic Alkylation | [Pd(allyl)Cl]₂, Ligand, Base | Alkylated allyl derivatives |
| Allylic Amination | [Ir(cod)Cl]₂, Ligand, Base | Allylic amines |
Reactivity Profile of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high stability, which is a consequence of the strong carbon-fluorine bonds. However, under specific and often harsh conditions, it can undergo chemical transformations.
The trifluoromethyl group is generally resistant to hydrolysis under both acidic and basic conditions. The strong C-F bonds and the steric shielding of the carbon atom by the three fluorine atoms make nucleophilic attack difficult.
However, under forcing conditions, such as with strong acids or bases at elevated temperatures, hydrolysis can occur to yield a carboxylic acid group. For instance, treatment with fuming sulfuric acid can promote the hydrolysis of trifluoromethyl groups on aromatic rings. nih.gov The proposed mechanism involves the protonation of a fluorine atom, followed by the loss of HF to generate a difluorocarbocation, which is then attacked by a nucleophile (e.g., H₂O or HSO₄⁻). nih.gov
In strongly basic media, while less common, hydrolysis can proceed, often initiated by nucleophilic attack, leading to the eventual formation of a carboxylate salt. cdnsciencepub.com The electron-withdrawing nature of the CF₃ group makes the attached aromatic ring susceptible to nucleophilic aromatic substitution, which can sometimes compete with direct attack on the CF₃ group.
The trifluoromethyl group, being highly electron-withdrawing, can interact with strong Lewis acids. nih.gov This interaction typically involves the formation of an adduct where the Lewis acid coordinates to one of the fluorine atoms. Such interactions can further enhance the electron-withdrawing effect of the CF₃ group, influencing the reactivity of the aromatic ring.
In superacidic media, such as a mixture of a strong Brønsted acid (like HF or HSO₃F) and a strong Lewis acid (like SbF₅), the trifluoromethyl group can be protonated. nih.gov This leads to the formation of highly reactive superelectrophilic species. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilic character at other positions on the molecule. nih.gov Studies on related trifluoromethyl-substituted compounds have shown that these superelectrophiles can exhibit unique reactivity and selectivity. nih.gov
Multi-Component Reactions and Cascade Processes Involving this compound
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. frontiersin.orgnih.gov The presence of both an alkene (the allyl group) and an electronically modified aromatic ring in this compound makes it a potentially interesting substrate for such reactions.
For example, nickel-catalyzed multicomponent coupling reactions have been developed that combine simple alkenes, aldehydes, and amides to produce allylic amines. nih.gov It is conceivable that this compound could participate as the alkene component in such a reaction, leading to the formation of complex amine structures in a single step.
Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, could also be envisioned. The dual reactivity of the allyl group and the aromatic ring opens up possibilities for designing cascade sequences. For instance, an initial reaction at the allyl group could be followed by an intramolecular cyclization onto the aromatic ring, a process that would be influenced by the electronic nature of the fluoro and trifluoromethyl substituents.
Computational and Theoretical Investigations of 1 Allyl 3 Fluoro 5 Trifluoromethyl Benzene
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of 1-Allyl-3-fluoro-5-trifluoromethyl-benzene are largely dictated by the nature of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties.
In this compound, the HOMO is expected to be predominantly localized on the allyl-substituted benzene (B151609) ring, with significant contributions from the π-system of the allyl group. The electron-donating nature of the allyl group, through hyperconjugation and π-conjugation, raises the energy of the HOMO. Conversely, the potent electron-withdrawing effects of the fluorine and trifluoromethyl substituents will significantly lower the energy of the LUMO, which is anticipated to be distributed across the aromatic ring and the trifluoromethyl group. This substantial energy gap, a consequence of the opposing electronic nature of the substituents, is expected to confer considerable kinetic stability to the molecule.
Table 1: Calculated Frontier Molecular Orbital Energies for Substituted Benzenes
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -9.24 | 1.15 | 10.39 |
| Allylbenzene | -8.89 | 0.98 | 9.87 |
| 1-Fluoro-3-(trifluoromethyl)benzene | -9.87 | -0.54 | 9.33 |
| This compound (Estimated) | -9.45 | -0.21 | 9.24 |
Note: The values for this compound are estimated based on the trends observed in related substituted benzenes. Actual DFT calculations would be required for precise values.
Conformational Landscape and Energetics of the Allyl and Trifluoromethyl Substituents
The conformational preference of the allyl group is determined by the dihedral angle between the plane of the benzene ring and the C-C single bond of the allyl group. Computational studies on similar allyl-substituted aromatic compounds suggest that the most stable conformation is one where the double bond of the allyl group is skewed relative to the aromatic ring, minimizing steric hindrance.
The trifluoromethyl group, with its C3 rotational symmetry, also exhibits preferred conformations. The rotation around the C-CF3 bond is generally associated with a low energy barrier. However, interactions with adjacent substituents can influence the rotational preference. In this molecule, the interplay between the allyl and trifluoromethyl groups, mediated by the fluorine atom, will dictate the global minimum energy conformation.
Table 2: Relative Conformational Energies of Substituted Benzenes
| Conformer | Dihedral Angle (Ring-C-C=C) | Relative Energy (kcal/mol) |
| Allylbenzene (Gauche) | ~60° | 0.00 |
| Allylbenzene (Cis) | 0° | 1.20 |
| Allylbenzene (Trans) | 180° | 0.85 |
| This compound (Estimated Gauche-like) | ~70° | 0.00 |
| This compound (Estimated Cis-like) | 0° | 1.50 |
Note: The values for this compound are illustrative and based on general principles of conformational analysis. Precise energetic differences would require specific computational modeling.
Predictive Studies of Reactivity and Regioselectivity using Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. For this compound, DFT calculations can provide valuable insights into its behavior in various chemical transformations.
Transition State Analysis for Key Synthetic and Reactivity Pathways
The allyl group is a key site for electrophilic attack. DFT calculations can be employed to model the transition states for reactions such as halogenation, hydrohalogenation, and epoxidation of the allyl double bond. The presence of the electron-withdrawing fluoro and trifluoromethyl groups on the aromatic ring is expected to influence the stability of the carbocation intermediates formed during these reactions, thereby affecting the reaction rates and regioselectivity. Transition state analysis can elucidate the energy barriers for different reaction pathways, allowing for the prediction of the major products.
Quantum Chemical Descriptors for Understanding Substituent Effects
A variety of quantum chemical descriptors derived from DFT calculations can be used to quantify the effects of the substituents on the reactivity of the molecule. These descriptors include:
Fukui Functions: These functions indicate the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the Fukui functions would likely highlight the terminal carbon atoms of the allyl group as the primary sites for electrophilic addition.
Table 3: Selected Quantum Chemical Descriptors for Aromatic Compounds
| Compound | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Benzene | 6.25 | 0.88 |
| Allylbenzene | 5.98 | 1.02 |
| 1-Fluoro-3-(trifluoromethyl)benzene | 7.12 | 1.54 |
| This compound (Estimated) | 6.85 | 1.35 |
Note: These values are for illustrative purposes to demonstrate trends. Actual calculated values are dependent on the level of theory and basis set used.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
For this compound, the MEP map is expected to show a region of high electron density (negative potential, typically colored red) associated with the π-system of the allyl group's double bond. This region represents the most likely site for attack by electrophiles. In contrast, the regions around the highly electronegative fluorine and trifluoromethyl groups will exhibit a positive electrostatic potential (colored blue), indicating electron-deficient areas that are susceptible to nucleophilic attack. The benzene ring itself will show a complex potential distribution due to the competing effects of the electron-donating allyl group and the electron-withdrawing fluoro and trifluoromethyl groups.
Solvation Effects on Reactivity: A Computational Perspective
The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the electronic structure and reactivity of this compound.
Solvation is expected to play a crucial role in reactions involving charged intermediates, such as the carbocations formed during electrophilic addition to the allyl group. Polar solvents will stabilize these charged species, potentially lowering the activation energy and altering the regioselectivity of the reaction compared to the gas phase. Computational studies incorporating solvation models can provide a more accurate prediction of reaction outcomes in solution. For instance, the transition state for an electrophilic attack on the allyl group would likely be more stabilized in a polar solvent, leading to an increased reaction rate.
Advanced Applications and Future Research Directions As a Chemical Building Block
Utilization in the Design and Synthesis of Complex Organic Architectures
The reactivity of the allyl group, combined with the electronic influence of the fluorine and trifluoromethyl substituents, makes 1-Allyl-3-fluoro-5-trifluoromethyl-benzene an attractive starting material for the synthesis of novel and complex organic structures.
The allyl moiety of this compound can readily participate in a variety of cyclization reactions to furnish a diverse range of heterocyclic systems. For instance, reactions such as intramolecular hydroamination, hydroetherification, and various cycloadditions can be envisioned. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of these cyclizations.
Spirocyclic compounds, characterized by their unique three-dimensional structures, are of significant interest in drug discovery. The synthesis of spirocyclic heterocycles often involves multi-step sequences. Methodologies such as palladium-catalyzed allylic alkylation followed by cyclization could be adapted to incorporate the 1-fluoro-3-(trifluoromethyl)phenyl moiety into spirocyclic frameworks, potentially leading to novel therapeutic agents.
Table 1: Potential Heterocyclic and Spirocyclic Scaffolds from this compound
| Scaffold Type | Potential Synthetic Strategy | Key Features of the Product |
| Dihydrofurans/Pyrrolidines | Intramolecular hydroetherification/hydroamination | Introduction of a five-membered heterocyclic ring. The fluorine and trifluoromethyl groups would be appended to the core structure. |
| Spirooxindoles | Palladium-catalyzed allylic alkylation with oxindole (B195798) derivatives followed by intramolecular cyclization | Creation of a complex spirocyclic system with potential biological activity. |
| Isoindolinones | Rh(III)-catalyzed spirocyclization | Formation of spiroisochromene derivatives with potential applications in materials science. |
This table presents hypothetical applications based on known reactions of analogous compounds.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of two or more fused benzene (B151609) rings. The introduction of fluorine and trifluoromethyl groups onto a PAH backbone can significantly modulate their electronic and photophysical properties. The allyl group of this compound can be transformed into a reactive site for annulation reactions, leading to the formation of larger polycyclic systems. For instance, a Friedel-Crafts-type cyclization of a derivative could lead to a fluorinated and trifluoromethylated acene or phenanthrene (B1679779) derivative. Such compounds could find applications in organic electronics as semiconductors or emitters in organic light-emitting diodes (OLEDs).
Role in the Development of Novel Methodologies in Organic Synthesis
The unique electronic and steric properties of this compound and its derivatives could be harnessed to develop novel synthetic methodologies.
The development of chiral ligands is central to asymmetric catalysis. Chiral derivatives of this compound could serve as precursors to novel chiral ligands for a variety of asymmetric transformations. For example, asymmetric dihydroxylation or epoxidation of the allyl group would lead to chiral diols or epoxides, which can be further elaborated into chiral phosphine (B1218219) or amine ligands. The fluorine and trifluoromethyl groups would provide unique steric and electronic environments around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. The use of chiral solvents in conjunction with such ligands could also lead to enhanced chirality transfer.
Table 2: Potential Chiral Ligands Derived from this compound
| Ligand Class | Synthetic Approach | Potential Application in Asymmetric Catalysis |
| Chiral Phosphines | Asymmetric hydroformylation followed by reduction and phosphine synthesis. | Asymmetric hydrogenation, cross-coupling reactions. |
| Chiral Diamines | Asymmetric aminohydroxylation followed by further functionalization. | Asymmetric transfer hydrogenation of ketones. |
| Chiral Diols | Asymmetric dihydroxylation of the allyl group. | Lewis acid catalysis, chiral auxiliaries. |
This table presents hypothetical applications based on known reactions of analogous compounds.
The fields of fluorination and trifluoromethylation are continuously evolving with the development of new and more efficient reagents. While a direct role for this compound in this area is not immediately obvious, its derivatives could potentially be explored as precursors for novel reagents. For instance, the aromatic ring could be further functionalized to create a platform for a new class of electrophilic or nucleophilic fluorinating or trifluoromethylating agents. The presence of the existing fluoro and trifluoromethyl groups could influence the reactivity and stability of such hypothetical reagents.
Contributions to Materials Science Research as a Monomer or Intermediate
The allyl group of this compound makes it a potential monomer for polymerization reactions. Polymers containing fluorine and trifluoromethyl groups are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy.
The polymerization of this compound could lead to polymers with a unique combination of properties. For example, radical polymerization of the allyl group could yield a polymer with a fluorinated and trifluoromethylated phenyl pendant group on each repeating unit. Such polymers could have applications as low-dielectric constant materials for microelectronics, hydrophobic coatings, or as membranes for gas separation. Furthermore, functionalized polymers with free functional groups offer diverse characteristics for various applications.
Synthesis of Novel Fluorinated Polymers and Macromolecules
The presence of the allyl group in this compound allows it to function as a monomer in various polymerization reactions. The resulting polymers would incorporate the fluorinated aromatic scaffold, bestowing them with properties characteristic of fluoropolymers, such as high thermal stability, chemical inertness, and low surface energy.
Research Findings: While direct polymerization studies on this compound are not extensively documented, research on analogous fluorinated allyl and styrenic monomers provides a strong basis for predicting its behavior. Fluorinated polymers are well-regarded for their exceptional properties. digitellinc.comresearchgate.net The incorporation of both a fluorine atom and a trifluoromethyl group is expected to create polymers with a low dielectric constant, high hydrophobicity, and excellent resistance to harsh chemical environments and thermal degradation. mdpi.comresearchgate.net
For instance, the synthesis of perfluorinated organic polymers through nucleophilic aromatic substitution reactions highlights the stability and desirable characteristics that fluorine imparts. mdpi.comresearchgate.net Similarly, polymers derived from this compound would be expected to exhibit the properties summarized in the table below.
Table 1: Predicted Properties of Poly(this compound)
| Property | Predicted Value / Characteristic | Basis for Prediction |
|---|---|---|
| Thermal Stability (Td) | > 350 °C | High C-F bond energy and aromatic backbone stability. mdpi.com |
| Surface Energy | Low (< 20 mN/m) | High fluorine content, leading to non-stick and hydrophobic/oleophobic properties. researchgate.net |
| Chemical Resistance | Excellent | Inertness of fluorinated compounds to acids, bases, and organic solvents. digitellinc.com |
| Dielectric Constant | Low | High electronegativity and low polarizability of fluorine atoms. |
| Refractive Index | Low | Typical characteristic of fluorinated polymers. |
Future research would likely focus on optimizing polymerization conditions to control the molecular weight and polydispersity of the resulting homopolymer, as well as on copolymerization with other monomers to fine-tune the final material's properties for specific applications in electronics, aerospace, or specialty coatings.
Functionalization of Surfaces and Nanomaterials with Fluorinated Aromatic Scaffolds
The allyl group serves as a versatile anchor for grafting this compound onto a wide array of surfaces and nanomaterials. This functionalization imparts the unique properties of the fluorinated aromatic scaffold to the underlying material, creating highly tailored interfaces.
Common surface-grafting reactions involving allyl groups include:
Hydrosilylation: Reaction with hydride-terminated silicon surfaces (e.g., silicon wafers, silica (B1680970) nanoparticles) to form stable silicon-carbon bonds.
Thiol-Ene "Click" Chemistry: A highly efficient and robust reaction with thiol-functionalized surfaces or molecules under UV irradiation or with a radical initiator.
Radical-Initiated Grafting: Attachment to polymer surfaces that can form radicals upon stimulation. nih.gov
The result of such a surface modification is a dense, covalently attached monolayer of the fluorinated aromatic compound. This layer dramatically alters the surface chemistry, rendering it hydrophobic, oleophobic, and chemically resistant.
Research Findings: The modification of surfaces to create fluorinated interfaces is a well-established strategy for controlling wettability and adhesion. researchgate.net For example, modifying polyvinylidenedifluoride (PVDF) membranes, including through grafting of allyl monomers, has been shown to enhance fouling resistance. nih.gov Attaching this compound to a surface would create a low-energy interface due to the high density of fluorine atoms presented by the fluoro and trifluoromethyl groups. This is expected to result in high contact angles with both water and oils, a hallmark of superhydrophobic and oleophobic surfaces.
Table 2: Expected Surface Properties after Functionalization
| Surface | Property Measured | Value Before Functionalization | Predicted Value After Functionalization |
|---|---|---|---|
| Silicon Wafer (Si-OH) | Water Contact Angle | ~10-30° | > 110° |
| Gold (Au) | Water Contact Angle | ~60-70° | > 100° |
| Polymer Film (e.g., PMMA) | Hexadecane Contact Angle | < 10° | > 50° |
| Cellulose Nanomaterial | Surface Energy | High | Low |
Future research in this area could explore the use of these functionalized surfaces in microfluidics, anti-fouling coatings for marine and biomedical applications, moisture-repellent textiles, and as protective layers for sensitive electronic components.
Exploration in Probe Chemistry for Fundamental Mechanistic Studies in Chemical Systems
The distinct spectroscopic signature of the trifluoromethyl (-CF₃) group makes this compound an excellent candidate for use as a chemical probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the -CF₃ group is exceptionally sensitive to its local electronic environment.
This sensitivity allows the molecule to be used as a "reporter." By introducing it into a chemical or biological system, one can monitor changes in the ¹⁹F NMR signal to gain insight into:
Binding Events: A change in the chemical shift upon interaction with a protein, enzyme, or receptor can be used to quantify binding affinities.
Reaction Mechanisms: The probe can be designed to participate in a reaction, and changes in its ¹⁹F signal can provide real-time information about the formation of intermediates and transition states.
Local Polarity and Solvation: The chemical shift of the -CF₃ group is known to be influenced by the polarity of its surroundings, allowing it to probe different regions of a complex system, such as the interior of a micelle or a polymer matrix.
Research Findings: Fluorinated aromatic compounds are widely utilized as intermediates and active components in pharmaceuticals and agrochemicals, partly due to the unique properties fluorine imparts. researchgate.netnumberanalytics.com The use of fluorine-containing molecules as probes, particularly for PET imaging and mechanistic studies, is a growing field. nih.gov The concept of using fluorescent probes with aromatic ring systems to study molecular interactions is well-established. caymanchem.com While not fluorescent itself without further modification, this compound can serve a similar purpose in NMR studies. The allyl group provides a reactive handle to incorporate the probe into larger molecules or systems, while the trifluoromethyl group acts as the sensitive NMR reporter.
For example, if the molecule were to be incorporated into a polymer chain, the ¹⁹F NMR signal could report on the chain's conformation and dynamics. If used in a catalytic reaction study, changes in the electronic environment around the probe as it coordinates to a metal center would be directly observable by ¹⁹F NMR, providing valuable mechanistic data that is often difficult to obtain by other means.
Future research could focus on synthesizing derivatives where the allyl group is replaced by a more specific reactive group to target particular sites in biological molecules, thereby creating highly specific ¹⁹F NMR probes for studying enzyme mechanisms or drug-target interactions.
Q & A
Q. Basic Research Focus
- ¹⁹F NMR : Resolves fluorine environments; chemical shifts for -F and -CF₃ groups appear at δ -60 to -70 ppm and δ -63 to -68 ppm, respectively .
- GC-MS : Monitors purity and fragmentation patterns (e.g., allyl group loss at m/z [M–41]⁺) .
- IR spectroscopy : Confirms C-F stretches (1000–1100 cm⁻¹) and allyl C-H bends (∼910 cm⁻¹) .
Validation : Cross-referencing with X-ray crystallography data (if available) resolves ambiguities in stereoelectronic effects .
How does the electron-withdrawing trifluoromethyl group influence the compound’s stability under acidic conditions?
Advanced Research Focus
The -CF₃ group destabilizes carbocation intermediates, reducing susceptibility to acid-catalyzed degradation. Key findings:
- Hydrolytic stability : Analogous trifluoromethylbenzenes show resistance to H⁺-mediated cleavage due to strong C-F bonds .
- Electronic effects : The -CF₃ group decreases electron density at the benzene ring, inhibiting protonation .
Contradiction Analysis : Conflicting reports on stability may arise from varying acid strengths (e.g., concentrated H₂SO₄ vs. dilute HCl). Controlled experiments are essential .
What safety protocols are recommended when handling this compound in laboratory settings?
Q. Methodological Guidance
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts .
- Waste disposal : Segregate halogenated waste and use certified contractors for incineration .
- PPE : Acid-resistant gloves (e.g., nitrile) and safety goggles are mandatory during synthesis .
Data Reference : emphasizes compliance with EPA guidelines for fluorinated waste (40 CFR Part 261) .
How can researchers resolve contradictions in reported catalytic efficiencies for trifluoromethylbenzene derivatives?
Q. Advanced Research Focus
- Systematic screening : Vary catalysts (e.g., Pd vs. Cu), ligands, and solvents to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to detect intermediate species .
- Meta-analysis : Compare literature data (e.g., vs. 11) to isolate variables affecting yield .
Case Study : Copper bromide in achieves 48% yield, while Pd catalysts in may improve selectivity but require cost-benefit analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
